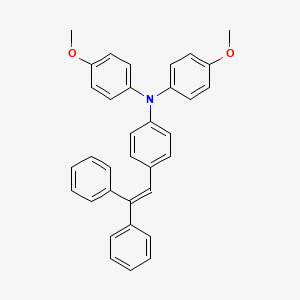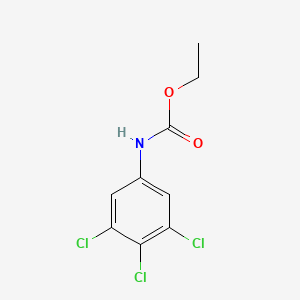
Valeric acid, 2-tetrahydrofurylmethyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Valeric acid, 2-tetrahydrofurylmethyl ester is an organic compound that belongs to the ester class of chemicals. Esters are typically derived from an acid (usually carboxylic acid) and an alcohol. This particular ester is formed from valeric acid and 2-tetrahydrofurylmethanol. Esters are known for their pleasant fragrances and are often used in the flavor and fragrance industries.
准备方法
Synthetic Routes and Reaction Conditions
Valeric acid, 2-tetrahydrofurylmethyl ester can be synthesized through the esterification of valeric acid with 2-tetrahydrofurylmethanol. This reaction typically requires an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, and is carried out under reflux conditions to drive the reaction to completion. The reaction can be represented as follows:
Valeric acid+2-tetrahydrofurylmethanolH2SO4Valeric acid, 2-tetrahydrofurylmethyl ester+H2O
Industrial Production Methods
In an industrial setting, the esterification process can be optimized by using continuous flow reactors and solid acid catalysts. These methods enhance the efficiency and yield of the esterification process. For example, the use of mesoporous catalysts like Al-SBA-15 supported with phosphotungstic acid (PTA) has shown high catalytic activity and selectivity towards ester formation .
化学反应分析
Types of Reactions
Valeric acid, 2-tetrahydrofurylmethyl ester undergoes several types of chemical reactions, including:
Hydrolysis: The ester can be hydrolyzed back to valeric acid and 2-tetrahydrofurylmethanol in the presence of a strong acid or base.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Transesterification: The ester can undergo transesterification reactions with other alcohols to form different esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Transesterification: Catalysts like sodium methoxide (NaOCH3) or sulfuric acid (H2SO4).
Major Products
Hydrolysis: Valeric acid and 2-tetrahydrofurylmethanol.
Reduction: Valeric alcohol and 2-tetrahydrofurylmethanol.
Transesterification: New esters depending on the alcohol used.
科学研究应用
Valeric acid, 2-tetrahydrofurylmethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential use in drug delivery systems due to its ester linkage, which can be hydrolyzed in the body to release active compounds.
Industry: Utilized in the production of fragrances, flavors, and as a plasticizer in polymer industries.
作用机制
The mechanism of action of valeric acid, 2-tetrahydrofurylmethyl ester primarily involves its hydrolysis to valeric acid and 2-tetrahydrofurylmethanol. The ester bond is cleaved by esterases or under acidic/basic conditions, releasing the parent acid and alcohol. These products can then participate in various biochemical pathways and exert their effects through interactions with specific molecular targets .
相似化合物的比较
Similar Compounds
Ethyl valerate: Another ester of valeric acid, used in flavors and fragrances.
Methyl valerate: Similar to ethyl valerate but with a different alcohol component.
Valeric acid, 2,6-dimethylnon-1-en-3-yn-5-yl ester: A more complex ester of valeric acid with different chemical properties.
Uniqueness
Valeric acid, 2-tetrahydrofurylmethyl ester is unique due to its tetrahydrofuran ring, which imparts distinct chemical and physical properties compared to other valeric acid esters
属性
CAS 编号 |
5451-86-5 |
|---|---|
分子式 |
C10H18O3 |
分子量 |
186.25 g/mol |
IUPAC 名称 |
oxolan-2-ylmethyl pentanoate |
InChI |
InChI=1S/C10H18O3/c1-2-3-6-10(11)13-8-9-5-4-7-12-9/h9H,2-8H2,1H3 |
InChI 键 |
OEVTUVJILMZZJR-UHFFFAOYSA-N |
规范 SMILES |
CCCCC(=O)OCC1CCCO1 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-[2-(1H-indol-3-yl)ethylcarbamoyl]pyrazine-2-carboxylic Acid](/img/structure/B14168878.png)
![N'-[(2E)-4-oxopentan-2-ylidene]pyridine-4-carbohydrazide](/img/structure/B14168881.png)
![N,N-Diethyl-4-{[(quinolin-4(1H)-ylidene)amino]methyl}aniline](/img/structure/B14168885.png)
![2,3-Dimethoxy-6-[(4-nitro-phenyl)-hydrazonomethyl]-benzoic acid](/img/structure/B14168886.png)
![1-[(6-Aminopyridin-3-Yl)methyl]-3-[4-(Phenylsulfonyl)phenyl]urea](/img/structure/B14168888.png)



![4-[(4-Aminocyclohexyl)methyl]cyclohexan-1-amine;azepan-2-one;hexane-1,6-diamine;hexanedioic acid](/img/structure/B14168906.png)
![4-[(4E)-4-(1H-indol-3-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]benzenesulfonamide](/img/structure/B14168908.png)

